molecular formula C18H32O4 B14258091 6-[(Non-5-enoyl)oxy]nonanoic acid CAS No. 493004-95-8

6-[(Non-5-enoyl)oxy]nonanoic acid

Cat. No.: B14258091
CAS No.: 493004-95-8
M. Wt: 312.4 g/mol
InChI Key: RVXZYKJYFNJRJP-UHFFFAOYSA-N
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Description

6-[(Non-5-enoyl)oxy]nonanoic acid is a chemical compound with the molecular formula C18H32O4 It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Non-5-enoyl)oxy]nonanoic acid typically involves the esterification of nonanoic acid with non-5-enoyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(Non-5-enoyl)oxy]nonanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid derivatives.

    Reduction: Nonanoic alcohol derivatives.

    Substitution: Various substituted nonanoic acid derivatives.

Scientific Research Applications

6-[(Non-5-enoyl)oxy]nonanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Non-5-enoyl)oxy]nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release nonanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter cell membrane properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Non-5-enoyl)oxy]nonanoic acid is unique due to its ester linkage, which imparts different chemical reactivity and biological activity compared to its parent compound, nonanoic acid. This uniqueness makes it valuable for specific applications where modified fatty acids are required.

Properties

CAS No.

493004-95-8

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

6-non-5-enoyloxynonanoic acid

InChI

InChI=1S/C18H32O4/c1-3-5-6-7-8-9-15-18(21)22-16(12-4-2)13-10-11-14-17(19)20/h6-7,16H,3-5,8-15H2,1-2H3,(H,19,20)

InChI Key

RVXZYKJYFNJRJP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCC(=O)OC(CCC)CCCCC(=O)O

Origin of Product

United States

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